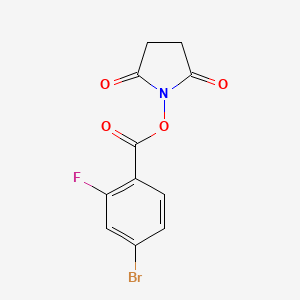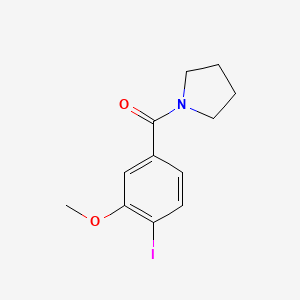![molecular formula C21H21NO B8172324 2-(2'-(Benzyloxy)-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B8172324.png)
2-(2'-(Benzyloxy)-[1,1'-biphenyl]-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)ethanamine is an organic compound with the chemical formula C16H17NO. This compound features a biphenyl structure with a benzyloxy group and an ethanamine moiety. It is a colorless to pale yellow liquid that is soluble in various organic solvents such as ethanol, toluene, and dichloromethane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)ethanamine typically involves the reaction of benzyloxy biphenyl with ethanamine under specific conditions. One common method is to react benzyloxy biphenyl with ethanamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The ethanamine moiety can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions
Major Products
Oxidation: Benzyloxy biphenyl aldehydes or carboxylic acids.
Reduction: Benzyloxy biphenyl alcohols or amines.
Substitution: Various substituted ethanamines
Aplicaciones Científicas De Investigación
2-(2’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized as an additive in the production of polymers, adhesives, and surfactants .
Mecanismo De Acción
The mechanism of action of 2-(2’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with various enzymes and receptors, modulating their activity. The ethanamine moiety can act as a ligand for certain receptors, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)ethanamine: Similar structure but lacks the biphenyl moiety.
2-(Phenylmethoxy)ethanamine: Similar structure but with a different substitution pattern on the benzene ring
Uniqueness
2-(2’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)ethanamine is unique due to its biphenyl structure, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[3-(2-phenylmethoxyphenyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c22-14-13-17-9-6-10-19(15-17)20-11-4-5-12-21(20)23-16-18-7-2-1-3-8-18/h1-12,15H,13-14,16,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDLIGOCYFXCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC(=C3)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














